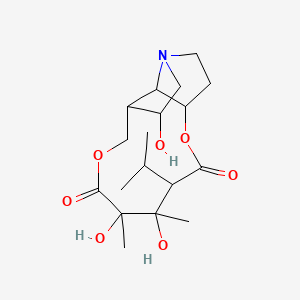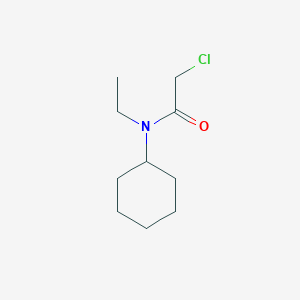
4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine
Vue d'ensemble
Description
4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPSMA and has a molecular formula of C12H18N2O2S.
Applications De Recherche Scientifique
Proteomics Research
4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to isolate and analyze protein interactions and dynamics within biological samples .
Biochemical Assays
In biochemical assays, this compound may serve as a reagent or a control substance. Its specific molecular interactions can help in understanding enzyme kinetics, receptor-ligand binding, and other biochemical pathways .
Drug Development
Due to its unique structure, 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine could be a precursor or an intermediate in the synthesis of pharmaceuticals. It might play a role in the development of new drugs, especially those targeting neurological pathways .
Chemical Synthesis
This compound can be involved in chemical synthesis processes, where it may act as a building block for more complex molecules. Its sulfonyl and phenylamine groups are particularly useful in creating diverse chemical entities .
Material Science
In material science, 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine could be used to modify the surface properties of materials or to create new polymers with specific characteristics like increased durability or conductivity .
Analytical Chemistry
As an analytical standard, this compound helps in calibrating instruments or validating methods in analytical chemistry. It ensures the accuracy and precision of measurements in various analytical procedures .
Molecular Biology
In molecular biology, it may be used in the study of gene expression and regulation. It could act as a molecular probe to track changes in cellular processes .
Neuroscience Research
Given its potential activity in neurological pathways, 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine might be used in neuroscience research to study brain functions, neurodegenerative diseases, and psychiatric disorders .
Propriétés
IUPAC Name |
4-methyl-3-piperidin-1-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-5-6-11(13)9-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQUXIXDLSWYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387943 | |
| Record name | 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50354-99-9 | |
| Record name | 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1607484.png)

![2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine](/img/structure/B1607489.png)






